![molecular formula C17H18N6O2 B292277 (10E)-11-amino-10-[(4-ethoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one](/img/structure/B292277.png)
(10E)-11-amino-10-[(4-ethoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10E)-11-amino-10-[(4-ethoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one, also known as EATDT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. EATDT is a highly complex molecule that has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of (10E)-11-amino-10-[(4-ethoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one is not fully understood. However, it has been suggested that (10E)-11-amino-10-[(4-ethoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, (10E)-11-amino-10-[(4-ethoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been found to inhibit the activity of topoisomerase I, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of protein kinase C, a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects
(10E)-11-amino-10-[(4-ethoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. (10E)-11-amino-10-[(4-ethoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has also been found to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In diabetic mice, (10E)-11-amino-10-[(4-ethoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been found to improve glucose metabolism and insulin sensitivity by increasing the expression of GLUT4, a glucose transporter protein. Additionally, (10E)-11-amino-10-[(4-ethoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(10E)-11-amino-10-[(4-ethoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized and purified. Additionally, (10E)-11-amino-10-[(4-ethoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has shown promising results in various in vitro and in vivo studies, making it a valuable tool for scientific research. However, (10E)-11-amino-10-[(4-ethoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one also has some limitations. It is a highly complex molecule that requires specialized equipment and expertise to synthesize. Additionally, the mechanism of action of (10E)-11-amino-10-[(4-ethoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one is not fully understood, which may limit its potential applications in the future.
Direcciones Futuras
There are several future directions for the study of (10E)-11-amino-10-[(4-ethoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one. One potential direction is to further investigate the mechanism of action of (10E)-11-amino-10-[(4-ethoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one. This could involve identifying specific enzymes and signaling pathways that are targeted by (10E)-11-amino-10-[(4-ethoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one. Another potential direction is to investigate the potential applications of (10E)-11-amino-10-[(4-ethoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one in the treatment of other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, future studies could focus on optimizing the synthesis method of (10E)-11-amino-10-[(4-ethoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one to improve its yield and purity.
Métodos De Síntesis
The synthesis of (10E)-11-amino-10-[(4-ethoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one is a complex process that involves several steps. The initial step involves the reaction between ethyl 2-bromoacetate and 2-amino-5-ethylthio-1,3,4-thiadiazole in the presence of potassium carbonate. The resulting product is then reacted with hydrazine hydrate to form the hydrazide intermediate. The final step involves the reaction of the hydrazide intermediate with 4-ethoxybenzaldehyde in the presence of acetic acid to form (10E)-11-amino-10-[(4-ethoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one.
Aplicaciones Científicas De Investigación
(10E)-11-amino-10-[(4-ethoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. (10E)-11-amino-10-[(4-ethoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic mice. Additionally, (10E)-11-amino-10-[(4-ethoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been found to have neuroprotective effects and has shown potential in the treatment of Alzheimer's disease.
Propiedades
Fórmula molecular |
C17H18N6O2 |
---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
(10E)-11-amino-10-[(4-ethoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one |
InChI |
InChI=1S/C17H18N6O2/c1-2-25-11-8-6-10(7-9-11)20-21-14-15(18)22-23-16(14)19-13-5-3-4-12(13)17(23)24/h6-9,20H,2-5H2,1H3,(H2,18,22)/b21-14+ |
Clave InChI |
GNNPXWRXLRTPBJ-KGENOOAVSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)N/N=C/2\C(=NN3C2=NC4=C(C3=O)CCC4)N |
SMILES |
CCOC1=CC=C(C=C1)NN=C2C(=NN3C2=NC4=C(C3=O)CCC4)N |
SMILES canónico |
CCOC1=CC=C(C=C1)NN=C2C(=NN3C2=NC4=C(C3=O)CCC4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.